2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol
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Overview
Description
2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol is a synthetic organic compound with the molecular formula C14H10Br2F3NO and a molecular weight of 425.04 g/mol . This compound is characterized by the presence of bromine, fluorine, and aniline functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2,4-dibromophenol, followed by a nucleophilic substitution reaction with 4-(trifluoromethyl)aniline under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-(trifluoromethyl)aniline: Similar in structure but lacks the phenolic group.
1,4-Dibromotetrafluorobenzene: Contains bromine and fluorine but differs in the arrangement of functional groups.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Similar trifluoromethyl and bromine groups but different core structure .
Uniqueness
2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol is unique due to the combination of bromine, trifluoromethyl, and phenolic groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,4-dibromo-6-[[4-(trifluoromethyl)anilino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2F3NO/c15-10-5-8(13(21)12(16)6-10)7-20-11-3-1-9(2-4-11)14(17,18)19/h1-6,20-21H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQIBIWTTKVWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NCC2=C(C(=CC(=C2)Br)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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